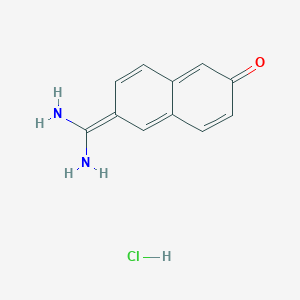

6-Amidino-2-naphthol hydrochloride

Descripción general

Descripción

6-Amidino-2-naphthol Hydrochloride is the hydrochloride salt preparation of 6-Amidino-2-naphthol, a major metabolite of the serine-protease inhibitor Nafamostat mesylate .

Synthesis Analysis

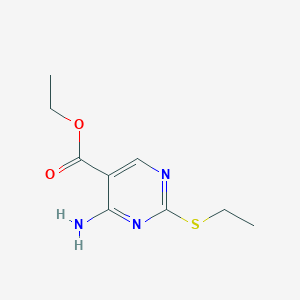

The synthesis of 6-Amino-2-naphthol, a precursor to 6-Amidino-2-naphthol, can be achieved by a Copper-catalyzed Ullmann reaction . An efficient and general protocol for copper-catalyzed N-arylation of aliphatic amines and amino acids has been developed using aryl iodides under mild conditions .Molecular Structure Analysis

The molecular formula of 6-Amidino-2-naphthol Hydrochloride is C11H11ClN2O, and its molecular weight is 222.67 .Aplicaciones Científicas De Investigación

Intermediate in Pharmaceutical Synthesis

6-Amidino-2-naphthol hydrochloride is used as an intermediate in the synthesis of Nafamostat Mesylate (NM), a medicine primarily used in the treatment of acute pancreatitis . The synthesis process involves several steps, including the preparation of 6-cyano-2-naphthol, a pinner reaction to obtain 6-hydroxy-2-naphthalene imino methyl ester hydrochloride, and an aminolysis reaction to obtain 6-amidino-2-naphthol .

Development of New Synthesis Methods

Researchers have developed a new synthesis method for 6-amidino-2-naphthol methanesulfonate, an intermediate of Nafamostat Mesylate . This new method avoids the use of highly toxic copper cyanide, simplifies operations, and has mild conditions . It also improves the pinner method, making it more operable and easily industrialized .

Study of Inhibitory Action

6-Amidino-2-naphthol hydrochloride, as a major metabolite of the serine-protease inhibitor Nafamostat mesylate, has been used in studies probing the inhibitory action of Nafamostat . It is described as a catalytically inert species, demonstrating no effect upon prostasin secretion in M-1 cells and in rats which Nafamostat was shown to inhibit .

Environmental Impact

The synthesis of 6-amidino-2-naphthol hydrochloride has been improved to avoid environmental pollution caused by the use of hypertoxic cupric cyanide . The new method uses 6-hydroxyl-2-naphthaldehyde as raw material, which is easy to obtain and causes less environmental pollution .

Industrial Production

The improved synthesis method of 6-amidino-2-naphthol hydrochloride is suitable for industrial production . The method controls the amount of HCl well, has a favorable reproducibility, and uses commercially available anhydrous methanol without further processing .

Chemical Properties

6-Amidino-2-naphthol hydrochloride has a molecular weight of 222.67 and a molecular formula of C11H11ClN2O . These properties are important for its role as an intermediate in pharmaceutical synthesis.

Mecanismo De Acción

Target of Action

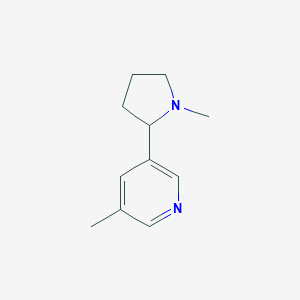

6-Amidino-2-naphthol Hydrochloride is a major metabolite of the serine-protease inhibitor Nafamostat Mesylate . The primary targets of this compound are serine proteases, a group of enzymes that play crucial roles in various biological processes such as digestion, immune response, blood clotting, and cell division .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity. It’s described to be a catalytically inert species, demonstrating no effect upon prostasin secretion in m-1 cells and in rats which nafamostat was shown to inhibit .

Propiedades

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWZRPUJAXDYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496244 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amidino-2-naphthol hydrochloride | |

CAS RN |

66217-10-5 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

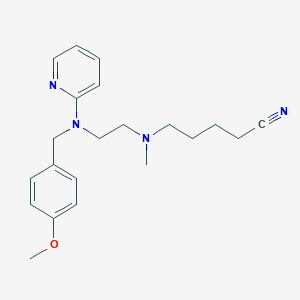

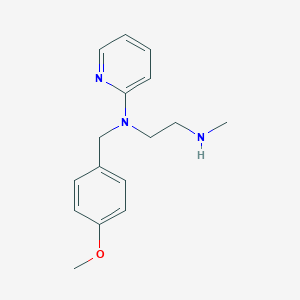

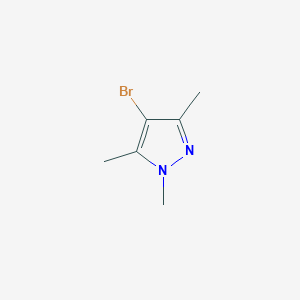

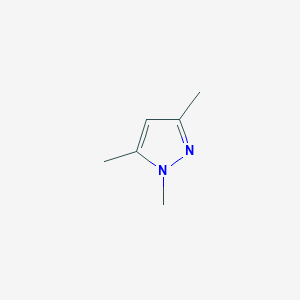

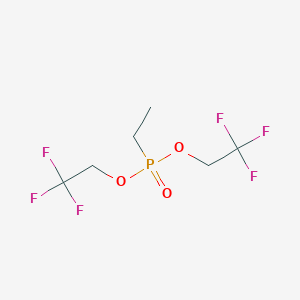

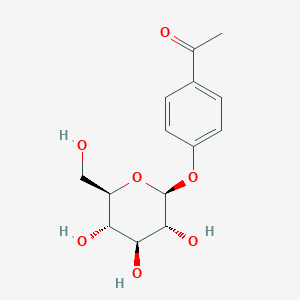

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)